4-Nitrothiophene-2-sulfonyl chloride

描述

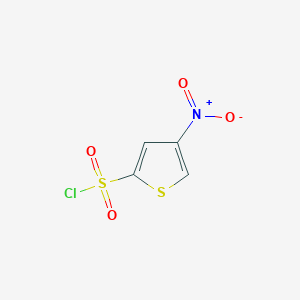

4-Nitrothiophene-2-sulfonyl chloride is a useful research compound. Its molecular formula is C4H2ClNO4S2 and its molecular weight is 227.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Nitrothiophene-2-sulfonyl chloride (CAS 40358-04-1) is an organic compound featuring a sulfonyl chloride functional group attached to a thiophene ring with a nitro substituent. Its molecular formula is CHClNOS, and it has a molecular weight of approximately 227.65 g/mol. This compound has garnered attention due to its significant biological activity, particularly in enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The unique structure of this compound enhances its reactivity, making it a valuable intermediate in organic synthesis, especially in the pharmaceutical and agrochemical industries. The presence of both the nitro group and the sulfonyl chloride functionality allows for diverse chemical reactions, which are crucial for synthesizing complex organic molecules.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of carbonic anhydrase II , an enzyme pivotal in regulating pH and electrolyte balance within biological systems. This inhibition can have therapeutic implications, particularly in conditions like glaucoma, where reducing intraocular pressure is beneficial.

Table 1: Summary of Biological Activities

| Activity | Target | Implications |

|---|---|---|

| Enzyme Inhibition | Carbonic Anhydrase II | Potential treatment for glaucoma |

| Antibacterial Activity | Various bacterial proteins | Possible use in developing new antibiotics |

| Proteomics Research | Protein interactions | Applications in disease diagnosis and treatment |

Antibacterial Properties

In studies involving structurally similar compounds, it has been observed that nitro-substituted sulfonyl compounds exhibit antibacterial activity. The mechanism involves the formation of reactive intermediates that can modify essential bacterial proteins, leading to cell death . The specific positioning of the nitro group relative to the sulfonyl moiety is critical for this activity.

Case Studies

-

Carbonic Anhydrase II Inhibition :

- A study demonstrated that this compound effectively inhibits carbonic anhydrase II, impacting physiological processes such as fluid regulation. This inhibition was quantitatively assessed through enzyme activity assays, revealing significant reductions in enzyme activity at varying concentrations of the compound.

-

Antibacterial Activity Assessment :

- Another research project investigated the antibacterial effects of similar nitro-sulfonyl compounds. Results indicated that these compounds could kill bacteria through two proposed mechanisms: direct reaction with essential proteins or reduction by nitroreductases leading to reactive intermediates that damage cellular components .

Synthesis and Applications

The synthesis of this compound typically involves controlled reactions that allow for the introduction of various functional groups. This versatility is advantageous in organic synthesis, particularly for developing pharmaceuticals and agrochemicals .

Methods of Application

- Proteomics Research : Used to study protein structures and functions, aiding in disease treatment exploration.

- Organic Synthesis : Serves as an intermediate for creating more complex organic compounds.

科学研究应用

Pharmaceutical Applications

4-Nitrothiophene-2-sulfonyl chloride is utilized in the synthesis of various pharmaceutical compounds, particularly as a precursor for sulfonamide drugs. Its reactive sulfonyl chloride group allows for the introduction of sulfonamide functionalities, which are crucial in many therapeutic agents.

Case Study: Synthesis of Antibacterial Agents

Research has demonstrated that derivatives of this compound can exhibit significant antibacterial activity. For instance, modifications to the thiophene ring have led to compounds with enhanced efficacy against resistant bacterial strains.

Material Science

In material science, this compound serves as a building block for functional polymers and materials with specific electronic properties. Its incorporation into polymer matrices can enhance conductivity and thermal stability.

Case Study: Conductive Polymers

The integration of 4-nitrothiophene derivatives in conductive polymers has shown promising results in applications such as organic photovoltaics and sensors. The compound's ability to form charge-transfer complexes contributes to improved electronic properties.

Chemical Biology

In chemical biology, this compound is employed in the modification of biomolecules, including proteins and nucleic acids. Its ability to selectively react with amines and thiols makes it a useful tool for labeling and tracking biological molecules.

Case Study: Protein Labeling

Studies have shown that conjugating fluorescent dyes to proteins via this compound enhances their visibility in live-cell imaging applications. This technique allows researchers to monitor cellular processes in real-time.

常见问题

Basic Questions

Q. What are the recommended methods for synthesizing 4-nitrothiophene-2-sulfonyl chloride, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves sulfonation and chlorination of nitrothiophene derivatives. To optimize efficiency, control reaction temperature (e.g., 0–5°C for chlorination steps) and use anhydrous solvents to minimize hydrolysis. Monitor reaction progress via TLC or HPLC for intermediate validation .

- Key Parameters : Use stoichiometric excess of chlorinating agents (e.g., PCl₅ or SOCl₂) and inert atmospheres to prevent side reactions. Post-synthesis purification via recrystallization (e.g., using dichloromethane/hexane) improves yield .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology : Employ a combination of:

- NMR Spectroscopy (¹H/¹³C) to confirm structure and purity.

- FT-IR to identify functional groups (S=O stretch at ~1350–1150 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).

- Elemental Analysis to verify stoichiometry.

- Mass Spectrometry (EI or ESI) for molecular ion validation .

Q. How should this compound be handled and stored to ensure stability?

- Guidelines : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Handle in a fume hood due to potential release of toxic HCl gas. Avoid contact with moisture to prevent hydrolysis to sulfonic acid derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Mechanism : The sulfonyl chloride group acts as a strong electrophile, facilitating nucleophilic attack (e.g., by amines or alcohols). The electron-withdrawing nitro group enhances electrophilicity at the sulfur center.

- Experimental Design : Use kinetic studies (e.g., varying nucleophile concentration) and DFT calculations to map transition states. Monitor intermediates via in-situ IR or stopped-flow techniques .

Q. How do solvent polarity and temperature affect the stability of this compound?

- Findings : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound by reducing hydrolysis. Elevated temperatures (>40°C) accelerate decomposition.

- Methodology : Conduct accelerated stability studies using HPLC to quantify degradation products (e.g., sulfonic acid). Use Arrhenius plots to predict shelf life under storage conditions .

Q. What strategies resolve contradictions in reported synthetic yields of this compound?

- Analysis : Discrepancies may arise from impurities in starting materials (e.g., nitrothiophene isomers) or incomplete chlorination.

- Resolution : Validate starting material purity via GC-MS. Optimize chlorination duration using real-time monitoring (e.g., in-situ Raman spectroscopy) .

Q. How can this compound be applied in synthesizing sulfonamide-based probes for biological studies?

- Application : React with primary/secondary amines to form sulfonamides, useful as enzyme inhibitors or fluorescent tags.

- Protocol : Couple with dansyl chloride derivatives for fluorescence labeling. Validate binding affinity via SPR or ITC .

Q. What side reactions dominate under non-ideal conditions, and how are they mitigated?

- Side Reactions : Hydrolysis to 4-nitrothiophene-2-sulfonic acid or nitro group reduction under reductive conditions.

- Mitigation : Use scavengers (e.g., molecular sieves) for moisture control. Avoid reducing agents (e.g., NaBH₄) in reaction mixtures .

准备方法

General Synthetic Strategy for Nitrothiophene Sulfonyl Chlorides

The preparation typically involves two major stages:

- Nitration of thiophene to introduce the nitro group at the desired position (here, the 4-position).

- Sulfonylation to introduce the sulfonyl chloride group at the 2-position of the thiophene ring.

This approach is consistent with the synthesis of related compounds such as 5-nitrothiophene-2-sulfonyl chloride, which serves as a close analog and provides a practical reference.

Detailed Preparation Methods

Nitration of Thiophene

- Reagents: Concentrated sulfuric acid and nitric acid mixture.

- Conditions: Controlled temperature (usually below 50 °C) to avoid over-nitration or ring degradation.

- Outcome: Selective nitration at the 4-position of thiophene, yielding 4-nitrothiophene.

This step is critical because the position of the nitro group affects subsequent sulfonylation reactivity and product properties.

Sulfonylation to 4-Nitrothiophene-2-sulfonyl Chloride

- Reagent: Chlorosulfonic acid (ClSO3H) is commonly used to introduce the sulfonyl chloride group.

- Reaction: The nitrated thiophene is treated with chlorosulfonic acid, typically under cooling to control exothermicity.

- Temperature: Usually maintained between 0 to 40 °C during addition, followed by mild heating (up to 70 °C) to complete the reaction.

- Work-up: Quenching the reaction mixture carefully with ice or water, followed by extraction and purification.

This process yields the sulfonyl chloride group at the 2-position of the thiophene ring, completing the synthesis of this compound.

Reaction Conditions and Optimization Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Nitration Temperature | 0–50 °C | Lower temperatures favor regioselectivity and reduce side reactions |

| Sulfonylation Reagent | Chlorosulfonic acid (ClSO3H) | Requires careful handling due to corrosiveness and exothermic reaction |

| Sulfonylation Temperature | 0–40 °C (addition), up to 70 °C (reaction) | Controlled to avoid decomposition and overreaction |

| Use of Catalysts | Dimethylformamide (DMF) in SOCl2 step | Enhances sulfonyl chloride formation efficiency |

| Solvent | Aromatic solvents or chlorinated solvents | Ethylene dichloride or benzene often used in industrial settings |

| Reaction Time | 1–4 hours per step | Dependent on scale and reagent purity |

| Purification | Recrystallization or vacuum drying | Ensures removal of residual acids and byproducts |

Research Findings and Notes

- The position of the nitro group on the thiophene ring significantly influences the electrophilicity of the sulfonyl chloride and the overall reactivity.

- Use of chlorosulfonic acid is preferred over sulfonation with sulfuryl chloride or direct chlorination due to better regioselectivity and yield.

- Addition of DMF as a catalyst in the thionyl chloride step accelerates chlorination and improves yield.

- Industrial methods emphasize safety and environmental controls , such as controlled chlorine gas addition and neutralization of acidic wastes.

- Analytical techniques such as NMR, IR, and mass spectrometry are essential to confirm the structure and purity of the final product.

Summary Table of Preparation Routes

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| 1. Nitration | Thiophene + HNO3/H2SO4, 0–50 °C | Introduce nitro group at 4-position | Control temperature to avoid over-nitration |

| 2. Sulfonylation | Chlorosulfonic acid, 0–40 °C (addition), up to 70 °C (reaction) | Introduce sulfonyl chloride at 2-position | Exothermic reaction, requires cooling |

| 3. Chlorination | (If intermediate disulfide used) Cl2 gas, 55–60 °C | Convert disulfide to sulfonyl chloride intermediate | Industrial scale step, controlled Cl2 addition |

| 4. Chlorosulfonylation | Thionyl chloride + DMF catalyst, 30–40 °C | Final conversion to sulfonyl chloride | Enhances reaction rate and yield |

| 5. Purification | Washing, neutralization, recrystallization | Remove impurities and isolate pure product | Critical for product quality |

属性

IUPAC Name |

4-nitrothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO4S2/c5-12(9,10)4-1-3(2-11-4)6(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMGHGGPZKZYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591966 | |

| Record name | 4-Nitrothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40358-04-1 | |

| Record name | 4-Nitro-2-thiophenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40358-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrothiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。